5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H23FN6O3 and its molecular weight is 450.474. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) discussed the synthesis of various triazole derivatives, including compounds similar to the one . These compounds exhibited significant antimicrobial activities against various microorganisms, highlighting their potential use in the development of new antimicrobial agents (Bektaş et al., 2007).
Molecular Structure and Antitumor Activity
Hao et al. (2017) synthesized a compound closely related to 5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Their study focused on its crystal structure and antitumor activities, indicating its potential in cancer research (Hao et al., 2017).
Catalyst-Free Synthesis and Theoretical Studies
Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free synthesis method for related triazole compounds. This approach, along with their theoretical studies, could be significant for eco-friendly and efficient production of these compounds in scientific research (Moreno-Fuquen et al., 2019).
Antibacterial and Antifungal Agents
Helal et al. (2013) synthesized novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide, including triazole derivatives, and evaluated their antibacterial and antifungal activities. These compounds showed significant activities, comparable to standard agents, thus presenting potential applications in antimicrobial research (Helal et al., 2013).
Properties
IUPAC Name |
5-amino-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(5-fluoro-2-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O3/c1-4-32-17-9-6-15(7-10-17)23-27-19(14(3)33-23)12-30-21(25)20(28-29-30)22(31)26-18-11-16(24)8-5-13(18)2/h5-11H,4,12,25H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXECDHIQAFOHFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=C(C=CC(=C4)F)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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